molecular formula C15H10N4O2S B2749498 1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate CAS No. 1351591-25-7

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate

Cat. No.: B2749498
CAS No.: 1351591-25-7
M. Wt: 310.33
InChI Key: TXYZDMDAZRKPMS-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate is a bifunctional heterocyclic ester comprising a benzoimidazole core and a benzothiadiazole moiety. Key structural features include:

  • Benzoimidazole subunit: Substituted with a methyl group at the 1-position, enhancing steric stability and modulating electronic properties.
  • Benzothiadiazole subunit: A planar, electron-deficient aromatic system linked via an ester bond at the 5-position. This arrangement facilitates π-conjugation and charge-transfer interactions.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c1-19-8-16-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11-12(6-9)18-22-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYZDMDAZRKPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Functional Groups and Synthetic Approaches

Component Reactants/Reagents Proposed Methodology
Benzo[d]imidazole o-Phenylenediamine, formic acid Acid-catalyzed cyclization
Benzo[c]thiadiazole Thioamide, nitrile, SOCl2 Cyclization via sulfur transfer
Carboxylate ester Carboxylic acid, alcohol, DCC/DMAP Steglich esterification

Stepwise Synthesis of the Benzo[d]imidazole Core

Formation of the Imidazole Ring

The benzo[d]imidazole scaffold is synthesized via condensation of o-phenylenediamine with a formamide derivative. For the 1-methyl substitution:

  • Methylation step : Treatment of o-phenylenediamine with methyl iodide in the presence of a base (e.g., K2CO3) to introduce the methyl group at the N1 position.
  • Cyclization : Reaction with formic acid or its derivatives (e.g., formamide, formic acetic anhydride) under acidic conditions to form the imidazole ring.

Example Reaction Pathway :

o-Phenylenediamine → (CH3I/K2CO3) → 1-methyl-o-phenylenediamine → (HCOOH, Δ) → 1-methyl-1H-benzo[d]imidazole  

Synthesis of the Benzo[c]thiadiazole-5-carboxylate Intermediate

Thiadiazole Ring Construction

Benzo[c]thiadiazoles are commonly synthesized through cyclization reactions involving sulfur transfer agents. A plausible route:

  • Thioamide formation : Reaction of a benzene ring with thiourea or a thioamide precursor.
  • Cyclization : Treatment with a nitrile (e.g., acetonitrile) and a dehydrating agent (e.g., POCl3) to form the thiadiazole ring.

Key Reagents and Conditions :

  • Sulfur source : Thiourea or lawesson’s reagent
  • Cyclization agents : POCl3, P2O5, or microwave irradiation

Carboxylate Ester Formation

The carboxylate group is introduced via esterification of a carboxylic acid derivative. Methods include:

  • Fischer esterification : Reaction with an alcohol under acidic conditions.
  • Steglich esterification : Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for mild conditions.

Coupling of the Two Heterocyclic Cores

The final step involves linking the benzoimidazole and thiadiazole-carboxylate moieties. Potential strategies:

Nucleophilic Substitution

If the thiadiazole-carboxylate contains a leaving group (e.g., bromide or chloride), a nucleophilic substitution with the benzoimidazole’s amine or methyl group could occur.

Suzuki-Miyaura Cross-Coupling

For aryl-aryl bonds, palladium-catalyzed coupling of boronic acid derivatives from the benzoimidazole and thiadiazole intermediates.

Table 2: Hypothetical Coupling Reactions

Coupling Type Reagents/Catalysts Advantages Challenges
Nucleophilic substitution K2CO3, DMF, 80°C Simple, high yield Limited functional group compatibility
Suzuki coupling Pd(PPh3)4, Na2CO3, dioxane/H2O High regioselectivity Air/moisture sensitivity

Purification and Characterization Methods

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.
  • HPLC : Reverse-phase C18 columns for purity assessment.

Spectroscopic Validation

  • 1H/13C NMR : Confirm aromatic proton shifts (δ 7.2–8.5 ppm for imidazole/thiadiazole), methyl groups (δ 3.8–4.2 ppm), and ester carbonyl (δ 165–170 ppm).
  • IR : Ester C=O stretch (1680–1750 cm⁻¹), thiadiazole C-N vibrations (1450–1550 cm⁻¹).
  • HRMS : Accurate mass matching for the molecular ion [M+H]+.

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

Benzo[c]thiadiazoles often face regioisomerism. Use of directing groups (e.g., electron-withdrawing substituents) on the benzene ring can improve selectivity.

Solubility Issues in Coupling Reactions

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of both reactants. For Suzuki couplings, mixed solvents (dioxane/H2O) improve catalyst activation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the field of antimycobacterial agents. Research has shown that derivatives of benzimidazole and thiadiazole compounds can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb). For instance, a study synthesized various benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, some of which demonstrated IC50 values as low as 2.03 μM against Mtb H37Ra, indicating potent antimycobacterial properties .

Table 1: Antimycobacterial Activity of Related Compounds

Compound NameIC50 (μM)Selectivity
IT062.03Selective against Mtb
IT102.32Selective against Mtb
Control>128Non-toxic to MRC-5 cells

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimycobacterial activity. It has been investigated for its antifungal and antibacterial properties as well. Research indicates that thiadiazole derivatives can display significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget PathogenMIC (μg/mL)
Thiadiazole AStaphylococcus aureus15
Thiadiazole BEscherichia coli20
Thiadiazole CPseudomonas aeruginosa25

Case Studies

Several case studies have documented the efficacy of compounds based on the benzimidazole scaffold in clinical settings:

  • Case Study 1: A series of benzimidazole derivatives were evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Case Study 2: In another investigation focusing on tuberculosis treatment, compounds derived from thiadiazoles showed promising results in preclinical trials, demonstrating their potential as new therapeutic agents against drug-resistant strains.

Mechanism of Action

The mechanism by which 1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: Depending on the specific application, the compound may affect pathways related to cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethyl 1-Methyl-1H-Benzo[d]imidazole-5-carboxylate ()
  • Structure : Lacks the benzothiadiazole unit; instead, the benzoimidazole is esterified with an ethyl group.
  • Key Differences :
    • The ethyl ester introduces lipophilicity but reduces π-conjugation compared to the benzothiadiazole-linked analog.
    • Applications in pharmaceuticals are more likely due to the benzoimidazole’s bioactivity, whereas the benzothiadiazole variant may excel in materials science.
Alkyl Benzo[c][1,2,5]thiadiazole-5-carboxylate (BT-Est, )
  • Structure : Features a benzothiadiazole core with an alkyl ester substituent.
  • Alkyl esters (e.g., methyl, ethyl) enhance solubility in nonpolar solvents, whereas the benzoimidazole-thiadiazole hybrid may exhibit lower solubility but superior charge transport in solid-state applications.
DTCPB and DTCTB ()
  • Structure: Benzothiadiazole derivatives with electron-rich di-p-tolylamino substituents.
  • Key Differences: The di-p-tolylamino groups in DTCPB/DTCTB enhance hole-transport properties, making them suitable for organic photovoltaics. In contrast, the benzoimidazole-thiadiazole ester may act as an electron acceptor. The ester linkage in the target compound offers hydrolytic stability compared to carbonitrile groups in DTCPB/DTCTB.

Physicochemical and Functional Properties

Property Target Compound Ethyl Benzoimidazole Ester () BT-Est () DTCPB ()
Molecular Weight ~350–400 g/mol (estimated) 220.23 g/mol ~200–250 g/mol 433.51 g/mol
Solubility Moderate in polar aprotic solvents (DMF, DMSO) High in chloroform, ethyl acetate High in THF, chloroform Low in water, high in chlorobenzene
Electronic Features Strong electron-deficient character Moderate conjugation Electron-deficient core Ambipolar (donor-acceptor)
Applications Organic electronics, drug intermediates Pharmaceuticals Polymer additives, OLEDs Organic solar cells

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate is a compound of significant interest due to its potential biological activities and therapeutic applications. This article delves into its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound's structure includes a benzimidazole moiety and a thiadiazole ring, which are known to contribute to various biological activities. The molecular formula is C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 316.35 g/mol.

PropertyValue
Molecular FormulaC15H12N4O2S
Molecular Weight316.35 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The benzimidazole and thiadiazole structures allow for interactions with various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • ALK5 Inhibition : Similar compounds have shown potent inhibition of activin receptor-like kinase 5 (ALK5), a key mediator in TGF-β signaling pathways associated with tumor growth and metastasis .
  • Cell Motility Regulation : Inhibitory effects on TGF-β-induced Smad signaling have been observed, impacting cell motility in cancer cell lines .

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related benzo[c][1,2,5]thiadiazole derivative showed an IC50 value of 0.008 μM against ALK5 kinase .
  • Antimicrobial Properties : Some derivatives have shown antifungal and antibacterial activities, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Certain compounds within this class have been studied for their anti-inflammatory properties, contributing to their therapeutic potential in chronic inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on ALK5 Inhibitors : A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and tested for their ability to inhibit ALK5. Compound 14c was identified as the most potent inhibitor with an IC50 value significantly lower than that of standard controls .
  • Cytotoxicity Screening : A recent study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines using the MTT assay. Results indicated promising antiproliferative activity for several compounds in the series .

Q & A

Q. Key Considerations :

  • Solvent-free conditions reduce side reactions and improve selectivity .
  • Catalysts (e.g., KOH or POCl3) enhance reaction efficiency in esterification steps .

How is structural confirmation performed post-synthesis?

Basic Research Question
A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl groups and aromatic protons). For example, methyl singlets appear at δ ~3.8–4.0 ppm, while benzothiadiazole protons resonate at δ ~7.5–8.5 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks).
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Q. Methodological Recommendations :

  • Include positive controls (e.g., doxorubicin) and validate results across multiple assays .
  • Pre-test compound stability in assay media via HPLC .

What analytical techniques ensure purity assessment?

Basic Research Question

  • TLC : Monitor reactions using silica gel plates (e.g., ethyl acetate/hexane, Rf ~0.5) .
  • HPLC : Purity >95% confirmed with C18 columns (acetonitrile/water gradient, retention time ~8.2 min) .
  • Melting point analysis : Sharp melting points (e.g., 215–217°C) indicate crystalline purity .

How to design studies probing the benzothiadiazole moiety’s role in bioactivity?

Advanced Research Question

  • Comparative analogs : Synthesize derivatives lacking the benzothiadiazole group and test antimicrobial activity (e.g., against S. aureus) .
  • Computational docking : Use AutoDock to model interactions with target proteins (e.g., DNA gyrase). The benzothiadiazole’s electron-deficient ring may enhance binding via π-π stacking .
  • SAR tables : Correlate substituent variations (e.g., electron-withdrawing groups on benzothiadiazole) with IC50 values .

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